REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.O[C:7]12[CH2:16]C3CC([CH2:15][CH:9]([C:10]3=[O:17])[CH2:8]1)[CH2:14]2.CI.[H-].[Na+]>O>[CH3:3][O:4][C:5]12[CH2:1][CH:2]3[CH2:14][CH:7]([CH2:8][CH:9]([C:10]3=[O:17])[CH2:15]1)[CH2:16]2 |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OC12CC3C(C(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
0.113 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
48.2 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gradually changed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again
|
Type
|
CUSTOM
|
Details
|
THF was removed by concentration in vacuo
|
Type
|
EXTRACTION
|
Details
|
The thus obtained residue was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After separation of the drying agent
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residue was purified by means of silica gel column chromatography (Wako gel, C200, n-hexane: ethyl acetate=10:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |